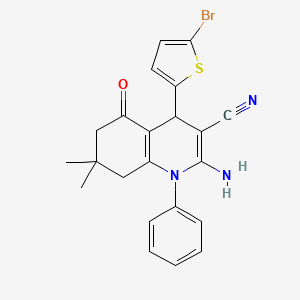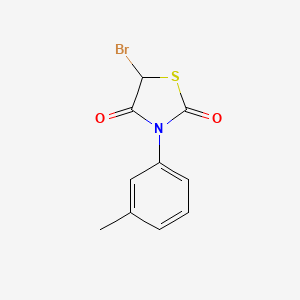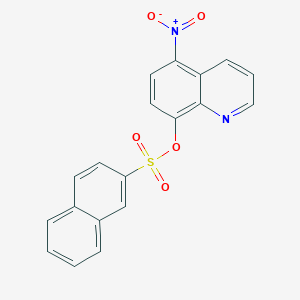![molecular formula C19H15F3N2O3 B11536580 N-[2-(naphthalen-1-yloxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11536580.png)
N-[2-(naphthalen-1-yloxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(naphthalen-1-yloxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline is a chemical compound with the following properties:
Molecular Formula: CHFNO
Molecular Weight: 359.28 g/mol
CAS Number: 459214-96-1
Preparation Methods
Synthetic Routes: The synthetic route for this compound involves the following steps:
- Start with N-(2-(naphthalen-1-yloxy)ethyl)-acetamide as a precursor.
- Nitrate the acetamide group to introduce the nitro group.
- Introduce the trifluoromethyl group using appropriate reagents.
Reaction Conditions: The reaction conditions typically involve the use of suitable solvents, catalysts, and temperature control. For example:
- Nitration: Nitric acid (HNO3) in sulfuric acid (H2SO4) at low temperatures.
- Trifluoromethylation: Trifluoromethyl iodide (CF3I) with a base.
Industrial Production: Industrial production methods may vary, but the compound is synthesized on a larger scale using optimized conditions.
Chemical Reactions Analysis
Reactions:
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can undergo substitution reactions.
Reduction: Reduction of the nitro group to an amino group.
Reduction: Hydrogen gas (H) with a suitable catalyst (e.g., palladium on carbon).
Substitution: Appropriate nucleophiles (e.g., amines, thiols).
Major Products: The major products depend on the specific reaction conditions and substituents. For example:
- Reduction of the nitro group yields the corresponding aniline derivative.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating biological interactions and mechanisms.
Medicine: Potential pharmaceutical applications.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H15F3N2O3 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-(2-naphthalen-1-yloxyethyl)-2-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)14-8-9-16(17(12-14)24(25)26)23-10-11-27-18-7-3-5-13-4-1-2-6-15(13)18/h1-9,12,23H,10-11H2 |
InChI Key |
ZWJGTPSFFXNQNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11536507.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11536512.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11536518.png)

![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide](/img/structure/B11536532.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536535.png)
![2-(3-Bromo-4-methoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11536540.png)
![N-benzyl-2-{[6-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11536545.png)

![2-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11536554.png)

![2-methoxy-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11536562.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11536570.png)
![3,4-Dimethoxy-N-(2-phenylethyl)-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11536575.png)
